molecular formula C11H12N2O2 B3119818 methyl (2S)-2-amino-3-(3-cyanophenyl)propanoate CAS No. 255374-78-8

methyl (2S)-2-amino-3-(3-cyanophenyl)propanoate

Cat. No. B3119818
CAS RN: 255374-78-8
M. Wt: 204.22 g/mol
InChI Key: MTEFGBPISYQHIK-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl (2S)-2-amino-3-(3-cyanophenyl)propanoate” is a chemical compound with a complex structure. The molecule contains a total of 27 bonds, including 15 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 primary amine (aliphatic), and 1 nitrile (aromatic) .


Molecular Structure Analysis

The molecular structure of “methyl (2S)-2-amino-3-(3-cyanophenyl)propanoate” is quite intricate. It includes 1 ester (aliphatic), 1 primary amine (aliphatic), and 1 nitrile (aromatic). It also features 1 six-membered ring, 1 double bond, and 1 triple bond .

Scientific Research Applications

Synthesis and Structural Studies

  • Methyl (S)-3-amino-3-(3-pyridyl)propanoate is a key material in synthesizing RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor (Zhong et al., 1999).
  • The asymmetric transfer hydrogenation of methyl 2-acylbenzoates results in the formation of 3-alkylphtalides, highlighting a method for preparing optically active compounds (Everaere et al., 2001).
  • Synthesis of methyl esters of N-(O,O-diethylphosphonobenzyl)-2-amino-3-aryl-propanoic acid showcases the creation of specific molecular structures, important for further chemical applications (Tchapkanov & Petrov, 1998).

Bioavailability and Medicinal Chemistry

  • Research on 2-amino-3-(methylamino)propanoic acid in primates assesses the oral bioavailability of compounds, crucial for drug delivery and effectiveness (Duncan et al., 1992).
  • The study of new phenolic compounds from Eucommia ulmoides Oliv. includes compounds structurally similar to methyl (2S)-2-amino-3-(3-cyanophenyl)propanoate, contributing to our understanding of natural products and their anti-inflammatory activities (Ren et al., 2021).

Material Science and Chemical Engineering

  • The synthesis and structural analysis of cobalt compounds of 2-amino-2-methyl-1-propanol demonstrate the relevance of similar compounds in materials science and coordination chemistry (Qin et al., 2016).
  • The kinetics of the reaction of carbon dioxide with 2-amino-2-methyl-1-propanol solutions provide insights into the industrial applications of similar compounds in carbon capture technologies (Xu et al., 1996).

properties

IUPAC Name

methyl (2S)-2-amino-3-(3-cyanophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-15-11(14)10(13)6-8-3-2-4-9(5-8)7-12/h2-5,10H,6,13H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEFGBPISYQHIK-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=CC=C1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2S)-2-amino-3-(3-cyanophenyl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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